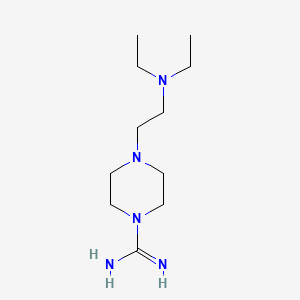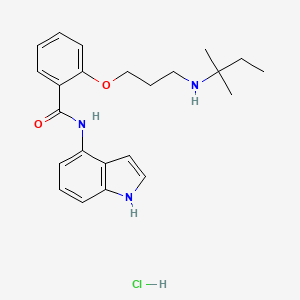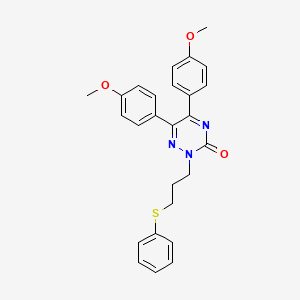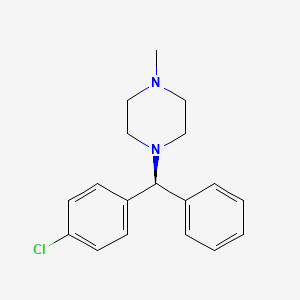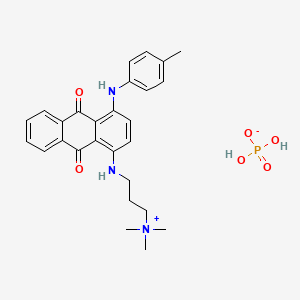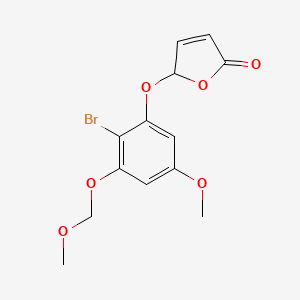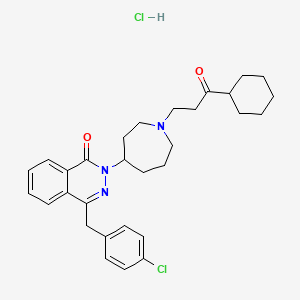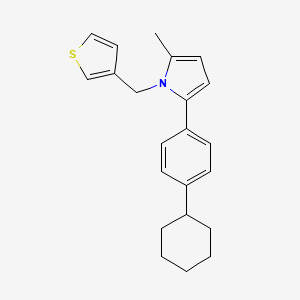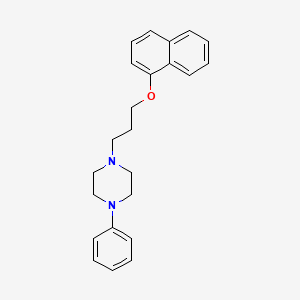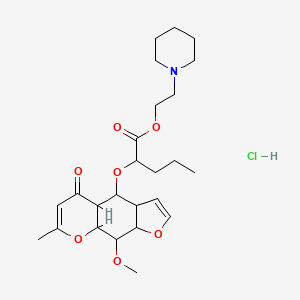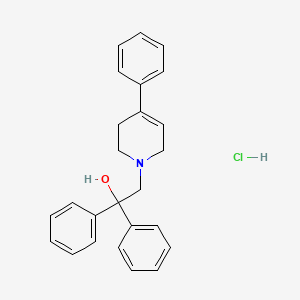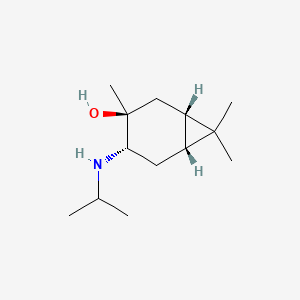
Bicyclo(4.1.0)heptan-3-ol, 4-((1-methylethyl)amino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo(4.1.0)heptan-3-ol, 4-((1-methylethyl)amino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- is a complex organic compound with a unique bicyclic structure. It is characterized by its bicycloheptane core, which is fused with a hydroxyl group and an amino group substituted with a methylethyl group. This compound is notable for its intricate stereochemistry, which includes multiple chiral centers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(4.1.0)heptan-3-ol, 4-((1-methylethyl)amino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- typically involves multi-step organic reactions. One common approach is the Diels-Alder reaction, followed by functional group transformations to introduce the hydroxyl and amino groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to produce the compound on an industrial scale.
化学反应分析
Types of Reactions
Bicyclo(4.1.0)heptan-3-ol, 4-((1-methylethyl)amino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the amino group may produce secondary or tertiary amines.
科学研究应用
Bicyclo(4.1.0)heptan-3-ol, 4-((1-methylethyl)amino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral ligand in asymmetric catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Bicyclo(4.1.0)heptan-3-ol, 4-((1-methylethyl)amino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- Bicyclo(4.1.0)heptan-3-ol, 7,7-dimethyl-4-methylene-
- Bicyclo(4.1.0)heptan-3-ol, 4,7,7-trimethyl-, (1α,3β,4α,6α)-
Uniqueness
Bicyclo(410)heptan-3-ol, 4-((1-methylethyl)amino)-3,7,7-trimethyl-, (1S-(1-alpha,3-alpha,4-beta,6-alpha))- is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
属性
CAS 编号 |
146087-00-5 |
|---|---|
分子式 |
C13H25NO |
分子量 |
211.34 g/mol |
IUPAC 名称 |
(1S,3S,4S,6R)-3,7,7-trimethyl-4-(propan-2-ylamino)bicyclo[4.1.0]heptan-3-ol |
InChI |
InChI=1S/C13H25NO/c1-8(2)14-11-6-9-10(12(9,3)4)7-13(11,5)15/h8-11,14-15H,6-7H2,1-5H3/t9-,10+,11+,13+/m1/s1 |
InChI 键 |
LYERGDJILMFRIM-BLFANLJRSA-N |
手性 SMILES |
CC(C)N[C@H]1C[C@@H]2[C@@H](C2(C)C)C[C@]1(C)O |
规范 SMILES |
CC(C)NC1CC2C(C2(C)C)CC1(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


